molecular formula C15H11NO4S B230182 N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide

Cat. No.: B230182
M. Wt: 301.3 g/mol
InChI Key: IUUYPHMWUGXAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is an organic compound with the molecular formula C15H11NO4S It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both sulfonamide and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide typically involves the reaction of 9,10-anthraquinone with methylamine and a sulfonating agent. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or toluene.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex polycyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the ketone groups can participate in redox reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
  • 9,10-dioxo-9,10-dihydro-1-anthracenesulfonic acid
  • 9,10-dioxo-9,10-dihydro-2-anthracenesulfonic acid

Uniqueness

N-methyl-9,10-dioxo-9,10-dihydroanthracene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of sulfonamide and ketone functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

N-methyl-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C15H11NO4S/c1-16-21(19,20)12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3

InChI Key

IUUYPHMWUGXAQS-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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